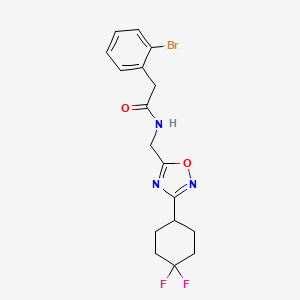
2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18BrF2N3O2 and its molecular weight is 414.251. The purity is usually 95%.
BenchChem offers high-quality 2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation
Research on 2,5-Disubstituted 1,3,4-oxadiazole compounds, a class to which the specified chemical belongs, demonstrates significant antimicrobial activities. For instance, Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds showing active antimicrobial properties against various microbial species, suggesting potential applications in treating microbial infections (Gul et al., 2017).
Similarly, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety, which exhibited promising antimicrobial effects, indicating a potential application in the development of new antimicrobial agents (Darwish et al., 2014).
Enzyme Inhibition and Therapeutic Applications
Abbasi et al. (2018) studied the enzyme inhibition properties of bi-heterocycles derived from 1,3,4-oxadiazole, revealing potential therapeutic applications against diseases like Alzheimer's and diabetes (Abbasi et al., 2018).
Virk et al. (2023) also conducted a study on 1,3,4-Oxadiazole derivatives, assessing their antibacterial and enzyme inhibition potential, supporting the idea that these compounds can be developed into drugs with specific therapeutic targets (Virk et al., 2023).
Cancer Research
Panchal et al. (2020) designed and synthesized 1,3,4-Oxadiazole derivatives as inhibitors for Collapsin response mediator protein 1, indicating potential applications in treating small lung cancer (Panchal et al., 2020).
Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity, suggesting a potential role in oxidative stress-related conditions (Chkirate et al., 2019).
Anti-inflammatory Activity
Nargund et al. (1994) synthesized 1,3,4-oxadiazole derivatives with observed anti-inflammatory activities, presenting a potential avenue for developing new anti-inflammatory drugs (Nargund et al., 1994).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrF2N3O2/c18-13-4-2-1-3-12(13)9-14(24)21-10-15-22-16(23-25-15)11-5-7-17(19,20)8-6-11/h1-4,11H,5-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOZFZOLINXLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

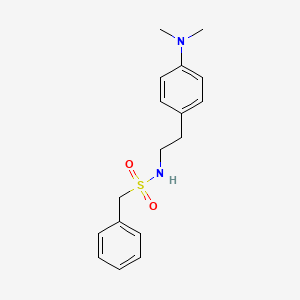
![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)

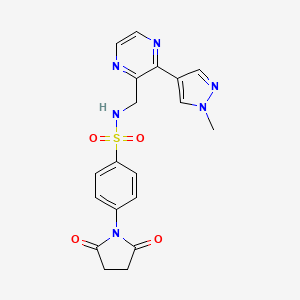
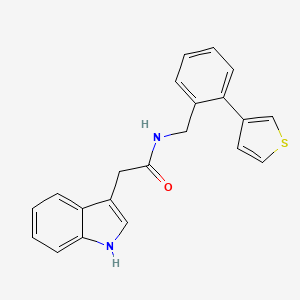
![N-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679625.png)
![(2-Methyl-5-phenylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679626.png)
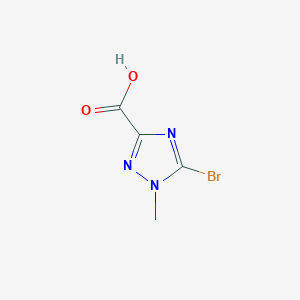
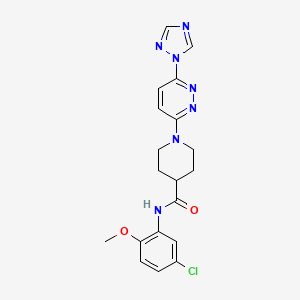
![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole](/img/structure/B2679632.png)
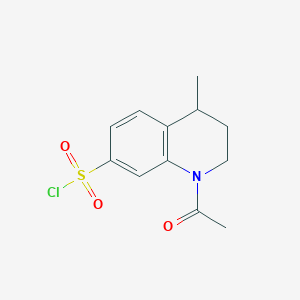
![N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2679637.png)
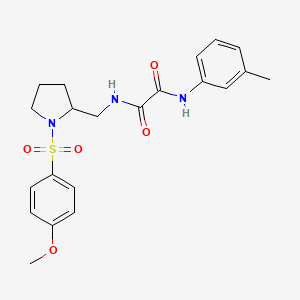
![1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2679640.png)